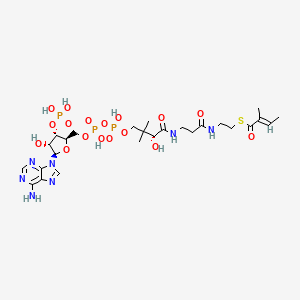
2-methylcrotonoyl-CoA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylcrotonoyl-CoA is a 2-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a but-2-enoyl-CoA and a tiglic acid. It is a conjugate acid of a 2-methylcrotonoyl-CoA(4-).
Applications De Recherche Scientifique
Role in Cancer Progression
2-Methylcrotonoyl-CoA, through its involvement with Methylcrotonoyl-CoA carboxylase 2 (MCCC2), has been found to significantly influence cancer progression. Studies have shown that overexpression of MCCC2 is linked to poorer prognosis and increased cell proliferation in both colorectal cancer and breast cancer (Dai, Feng, & Lee, 2020); (Liu, Yuan, & Song, 2019). Additionally, MCCC2 is involved in hepatocellular carcinoma (HCC) and supports the oncogenic function of leucine, promoting cell proliferation, migration, and invasion (Chen et al., 2021).
Metabolic Pathway Analysis
2-Methylcrotonoyl-CoA is a key component in various metabolic pathways. Studies on enzymes of the crotonase superfamily, which interact with compounds like 2-methylcrotonoyl-CoA, reveal insights into metabolic processes such as the synthesis of certain antibiotics and the dehydration of specific CoA esters (Wu, †‡, & Tonge, 1998); (Friedrich et al., 2008). Additionally, enzymes like methylmalonyl CoA decarboxylase, which are part of the crotonase superfamily, expand our understanding of CoA metabolism and its broader implications (Haller, Buckel, Rétey, & Gerlt, 2000).
Biochemical Analysis and Applications
Biochemical analysis of CoA derivatives, including 2-methylcrotonoyl-CoA, offers potential applications in metabolic studies and the synthesis of chemicals like 1-butanol (Lan & Liao, 2011). Capillary electrophoresis has been employed to separate and quantify different CoA's, enabling detailed studies of CoA metabolism (Liu, Chen, Che, & Ma, 2003).
Enzymatic and Structural Studies
Enzymatic studies involving 2-methylcrotonoyl-CoA have provided insights into enzyme functions, such as the hydration of 3-methylcrotonic acid (Dhar, Dhar, & Rosazza, 2002), and the structural analysis of enzymes like crotonase from Clostridium acetobutylicum (Kim, Kim, & Kim, 2014). These studies help understand the specific roles and mechanisms of these enzymes in various biochemical pathways.
Propriétés
Numéro CAS |
6247-62-7 |
|---|---|
Nom du produit |
2-methylcrotonoyl-CoA |
Formule moléculaire |
C26H42N7O17P3S |
Poids moléculaire |
849.6 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-2-methylbut-2-enethioate |
InChI |
InChI=1S/C26H42N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h5,12-13,15,18-20,24,35-36H,6-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/b14-5+/t15-,18-,19-,20+,24-/m1/s1 |
Clé InChI |
PMWATMXOQQZNBX-DKBZLLMOSA-N |
SMILES isomérique |
C/C=C(\C)/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CC=C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CC=C(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Synonymes |
coenzyme A, tiglyl- methylcrotonyl-CoA tiglyl-CoA tiglyl-coenzyme A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



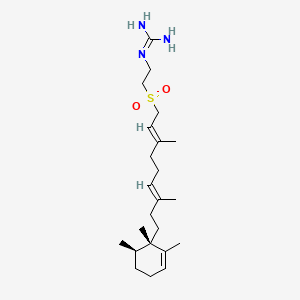
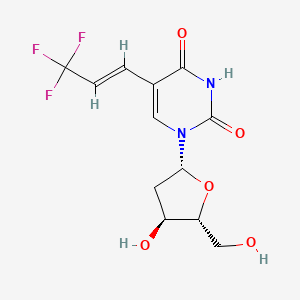
![[(1S,2S,3aR,4S,5S,6Z,9R,11R,12Z,13aS)-4,9,11-triacetyloxy-3a-hydroxy-2,5,8,8,12-pentamethyl-2,3,4,5,9,10,11,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B1235013.png)
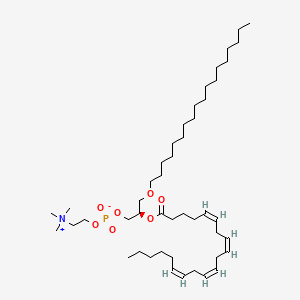






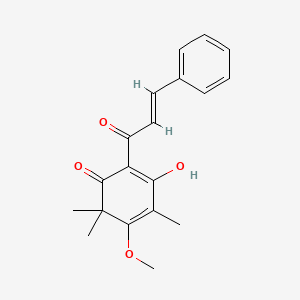
![1-[4-[(E)-2-[4-[(E)-2-(4-pyridin-1-ium-1-ylphenyl)ethenyl]phenyl]ethenyl]phenyl]pyridin-1-ium](/img/structure/B1235029.png)

